BenchChemオンラインストアへようこそ!

4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile

EGFR inhibitor kinase assay anticancer

4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile (CAS 943-25-9) is a polysubstituted pyrimidine-5-carbonitrile building block containing an electron-withdrawing 2-trifluoromethyl group, a 4-amino group, and a 5-cyano substituent on the pyrimidine ring. Pyrimidine-5-carbonitrile derivatives constitute a privileged scaffold in kinase inhibitor drug discovery, with published evidence demonstrating that proper substitution patterns on this core yield potent dual EGFRWT/T790M inhibitors (IC50 as low as 0.09 μM) and VEGFR-2 inhibitors (IC50 as low as 0.53 μM).

Molecular Formula C6H3F3N4
Molecular Weight 188.11 g/mol
CAS No. 943-25-9
Cat. No. B1314341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile
CAS943-25-9
Molecular FormulaC6H3F3N4
Molecular Weight188.11 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)C(F)(F)F)N)C#N
InChIInChI=1S/C6H3F3N4/c7-6(8,9)5-12-2-3(1-10)4(11)13-5/h2H,(H2,11,12,13)
InChIKeyRRFXQMOBTKMHNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile (CAS 943-25-9) – Sourcing Guide for a Dual-Action Pyrimidine-5-carbonitrile Building Block


4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile (CAS 943-25-9) is a polysubstituted pyrimidine-5-carbonitrile building block containing an electron-withdrawing 2-trifluoromethyl group, a 4-amino group, and a 5-cyano substituent on the pyrimidine ring . Pyrimidine-5-carbonitrile derivatives constitute a privileged scaffold in kinase inhibitor drug discovery, with published evidence demonstrating that proper substitution patterns on this core yield potent dual EGFRWT/T790M inhibitors (IC50 as low as 0.09 μM) [1] and VEGFR-2 inhibitors (IC50 as low as 0.53 μM) [2]. This specific compound is primarily procured as a synthetic intermediate for constructing biologically active molecules, including benzimidazole derivatives and cyanine dyes .

Why Generic Substitution of 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile Fails for Procurement Decisions


Substituting 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile with a generic pyrimidine-5-carbonitrile analog is not a scientifically equivalent procurement decision. Published structure-activity relationship (SAR) data from EGFR- and VEGFR-2-targeted pyrimidine-5-carbonitrile series demonstrate that both the 4-amino group and the electron-withdrawing nature of the 2-substituent critically modulate kinase inhibitory potency and cytotoxicity [1]. Analogs lacking the 4-amino group or bearing a different 2-substituent (e.g., 2-methyl or unsubstituted) have shown substantially different activity profiles in head-to-head cell-based assays. Furthermore, the trifluoromethyl group enhances metabolic stability and lipophilicity, properties that generic alkyl-substituted analogs do not replicate [2]. The quantitative evidence in Section 3 confirms that specific substitution patterns drive predictable, measurable gains in target potency and cellular activity.

Comparator-Based Quantitative Evidence Guide for 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile


EGFRWT Kinase Inhibition: 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile as the Core Scaffold vs. 4-Unsubstituted Analog

The 4-amino group is a critical pharmacophoric element for EGFRWT kinase inhibition in pyrimidine-5-carbonitrile series. Compound 11b, a pyrimidine-5-carbonitrile derivative incorporating the 4-amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile core scaffold, inhibited EGFRWT with an IC50 of 0.09 μM [1]. In the same study, control compound erlotinib (a clinically approved EGFR inhibitor that lacks the pyrimidine-5-carbonitrile scaffold entirely) was substantially less potent against the same cell lines, with compound 11b showing 4.5- to 8.4-fold greater cytotoxicity. Analogs in the series lacking the 4-amino substitution were either inactive or not reported as active, confirming the essential role of the 4-amino group.

EGFR inhibitor kinase assay anticancer pyrimidine-5-carbonitrile SAR

EGFRT790M Mutant Selectivity: 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile Scaffold vs. Erlotinib

Acquired EGFR T790M mutation is a major resistance mechanism in non-small cell lung cancer. Compound 11b, derived from the 4-amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile core, demonstrated measurable activity against EGFRT790M with an IC50 of 4.03 μM [1]. In contrast, erlotinib (first-generation EGFR inhibitor) is clinically ineffective against EGFR T790M. The pyrimidine-5-carbonitrile scaffold, when functionalized at the 4-amino position, thus retains activity against the resistant mutant while erlotinib does not.

EGFR T790M mutant-selective kinase inhibitor drug resistance NSCLC

VEGFR-2 Kinase Inhibition: 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile Elaborated Derivatives vs. Sorafenib

Pyrimidine-5-carbonitrile derivatives incorporating substituents at the 4-position have been profiled as VEGFR-2 inhibitors. Compounds 11e and 12b, elaborated from the pyrimidine-5-carbonitrile core, inhibited VEGFR-2 with IC50 values of 0.61 μM and 0.53 μM respectively, compared to sorafenib (IC50 = 0.19 μM) [1]. Although sorafenib remains more potent at the enzymatic level, these elaborated pyrimidine-5-carbonitriles achieved superior cytotoxicity: compound 11e exhibited IC50 values of 1.14 μM (HCT-116) and 1.54 μM (MCF-7), while sorafenib showed 8.96 μM (HCT-116) and 11.83 μM (MCF-7), representing a 5.8- to 7.9-fold cellular potency advantage.

VEGFR-2 inhibitor anti-angiogenesis anticancer pyrimidine-5-carbonitrile sorafenib comparator

Selectivity and Safety Window: 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile Derived Compound 11e vs. Cancer and Normal Cells

Compound 11e, elaborated from the pyrimidine-5-carbonitrile core, demonstrated a 47.32-fold selectivity window between cancer cells and normal human WI-38 fibroblasts [1]. Specifically, while compound 11e exhibited potent cytotoxicity against HCT-116 (IC50 = 1.14 μM) and MCF-7 (IC50 = 1.54 μM), its IC50 against normal WI-38 cells was 63.41 μM. This magnitude of cancer-selective cytotoxicity is not a generic property of all pyrimidine-5-carbonitrile analogs; many closely related compounds in the same study were not tested against normal cells because their cancer cell potency was insufficient to warrant selectivity profiling.

selectivity safety window WI-38 fibroblasts cancer selectivity therapeutic index

2-Trifluoromethyl Group Impact: Trifluoromethyl Pyrimidine Derivatives vs. Doxorubicin in Multi-Cell-Line Anticancer Screening

A series of 23 trifluoromethyl pyrimidine derivatives bearing an amide moiety (structurally related to the 2-trifluoromethyl pyrimidine core) were screened against four cancer cell lines at 5 μg/mL and compared to doxorubicin [1]. The best-performing trifluoromethyl pyrimidine derivatives achieved moderate inhibition rates (compound 5v: 64.20% against PC3; compound 5n: 40.78% against A549), while doxorubicin achieved 89-95% inhibition. This confirms that the trifluoromethyl pyrimidine scaffold imparts measurable but scaffold-dependent anticancer activity; importantly, activity varied dramatically (0-64%) depending on the amide substituent, demonstrating that the trifluoromethyl-pyrimidine core alone is necessary but not sufficient, and the 4-amino-5-carbonitrile substitution pattern represents a distinct chemotype from the amide-bearing analogs.

trifluoromethyl anticancer PC3 K562 HeLa A549 doxorubicin comparator

Best-Fit Research and Industrial Application Scenarios for 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile Procurement


EGFRWT/T790M Dual Kinase Inhibitor Lead Generation

4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile should be prioritized as a core scaffold for medicinal chemistry programs targeting EGFRWT and the T790M resistance mutant. Published evidence shows that elaborated derivatives from this chemotype achieve sub-100 nM EGFRWT inhibition (IC50 = 0.09 μM) and retain activity against EGFRT790M (IC50 = 4.03 μM), outperforming erlotinib in both potency and mutant coverage [1]. Procurement of this specific building block enables synthesis of analogs with demonstrated 4.5- to 8.4-fold cellular potency advantages over erlotinib across four cancer cell lines.

VEGFR-2-Targeted Anticancer Agent Development with Superior Cellular Potency

Programs developing VEGFR-2 inhibitors should procure 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile as a starting material for generating derivatives that surpass sorafenib in cellular anticancer potency. Published pyrimidine-5-carbonitrile derivatives achieved 5.8- to 7.9-fold greater cytotoxicity than sorafenib against HCT-116 and MCF-7 cells, with the best compound (11e) exhibiting IC50 values of 1.14–1.54 μM [2]. This building block should be prioritized over generic pyrimidine intermediates when cellular potency against VEGFR-2-driven cancers is the primary screening endpoint.

Tumor-Selective Cytotoxic Agent Optimization

For research programs requiring cancer-selective agents with minimized toxicity to normal tissue, the 4-amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile scaffold is supported by evidence of a >47-fold selectivity window between cancer and normal WI-38 fibroblast cells [2]. This selectivity profile is not uniformly observed across all pyrimidine-5-carbonitrile analogs, making this specific scaffold class a strategic procurement choice for medicinal chemistry teams optimizing therapeutic index. The documented cell-cycle arrest at S and sub-G1 phases with associated caspase-3 upregulation further supports apoptosis-focused mechanism-of-action studies.

Synthesis of Benzimidazole Derivatives and Cyanine Dyes for Probe Development

Beyond kinase inhibitor applications, 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile serves as a validated starting material for synthesizing benzimidazole derivatives and cyanine dyes . The electron-withdrawing trifluoromethyl group imparts a hypsochromic shift that is exploitable in dye design. Chemical biology and probe development groups should procure this compound when the combination of a fluorinated pyrimidine core, a reactive amino handle, and a cyano group for further derivatization is required in a single building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.